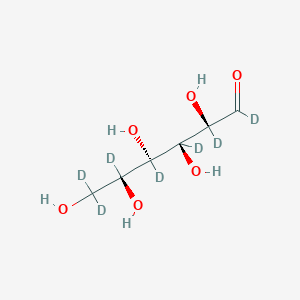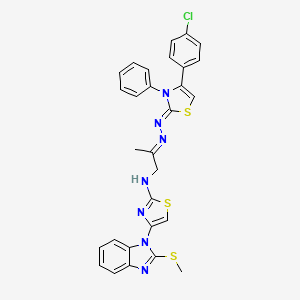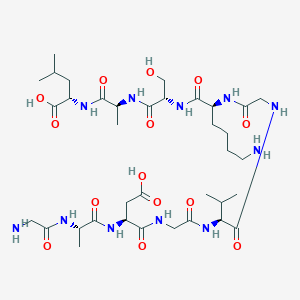
Gadgvgksal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadgvgksal is a mutant KRAS G12D 10mer peptide with the sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu. It serves as an immunogenic neoantigen in cancer immunotherapy research, particularly for targeting KRAS G12D mutations . This peptide is used to stimulate human KRAS G12D-specific CD8+ T cells, making it a valuable tool in the study and treatment of certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadgvgksal is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions
Gadgvgksal primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Deprotection Reagents: TFA (Trifluoroacetic acid)
Cleavage Reagents: TFA, water, and scavengers like TIS (Triisopropylsilane).
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated sequences or peptides with incomplete deprotection, which are typically removed during purification .
Wissenschaftliche Forschungsanwendungen
Gadgvgksal has several applications in scientific research:
Cancer Immunotherapy: It is used as a neoantigen to stimulate an immune response against KRAS G12D mutations in cancer cells
T-Cell Receptor (TCR) Studies: Researchers use this compound to study the interaction between TCRs and neoantigens, aiding in the development of TCR-based therapies.
Vaccine Development: The peptide is explored as a component in cancer vaccines aimed at eliciting a targeted immune response.
Wirkmechanismus
Gadgvgksal exerts its effects by binding to human leukocyte antigen (HLA) molecules, specifically HLA-C*08:02. This complex is then presented on the surface of cancer cells, where it is recognized by TCRs on CD8+ T cells. The binding of TCRs to the this compound-HLA complex activates the T cells, leading to the targeted killing of cancer cells expressing the KRAS G12D mutation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KRAS G12D Peptide (10-18): Another peptide variant used in similar research applications.
KRAS G12V Peptide: Targets a different mutation in the KRAS gene but serves a similar purpose in immunotherapy research.
Uniqueness
Gadgvgksal is unique due to its specific sequence and ability to target the KRAS G12D mutation. This specificity makes it a valuable tool in personalized cancer immunotherapy, as it can elicit a strong immune response against cancer cells harboring this particular mutation .
Eigenschaften
Molekularformel |
C36H63N11O14 |
|---|---|
Molekulargewicht |
874.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1 |
InChI-Schlüssel |
BHNOZWURKNUQLJ-IEPHIUIFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


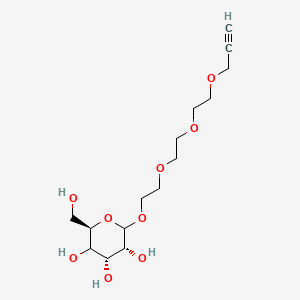
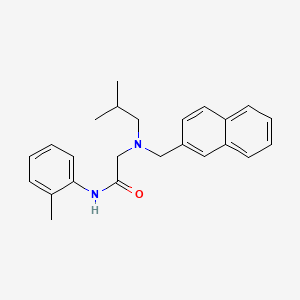
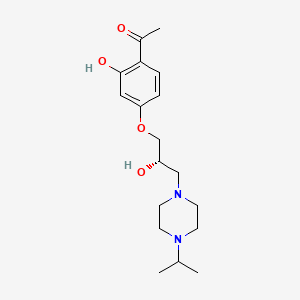
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
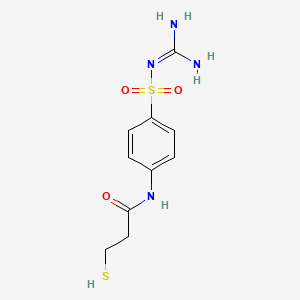
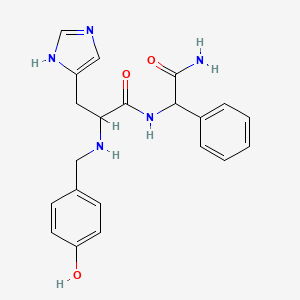
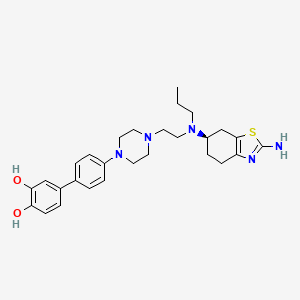
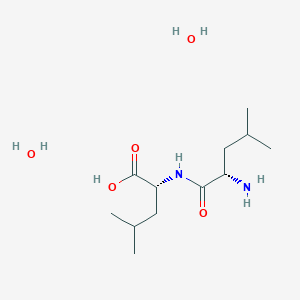
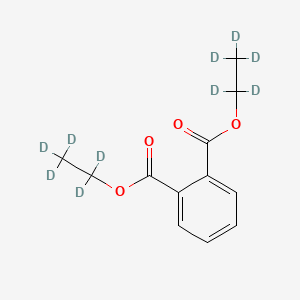
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
